Meriolin 8 Meriolin 8
Brand Name: Vulcanchem
CAS No.:
VCID: VC14584760
InChI: InChI=1S/C12H11N5O/c1-17-6-7(8-2-4-15-12(13)16-8)10-9(18)3-5-14-11(10)17/h2-6H,1H3,(H,14,18)(H2,13,15,16)
SMILES:
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

Meriolin 8

CAS No.:

Cat. No.: VC14584760

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

Meriolin 8 -

Specification

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name 3-(2-aminopyrimidin-4-yl)-1-methyl-7H-pyrrolo[2,3-b]pyridin-4-one
Standard InChI InChI=1S/C12H11N5O/c1-17-6-7(8-2-4-15-12(13)16-8)10-9(18)3-5-14-11(10)17/h2-6H,1H3,(H,14,18)(H2,13,15,16)
Standard InChI Key PYDJIICXCHAWOI-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1NC=CC2=O)C3=NC(=NC=C3)N

Introduction

Mechanism of Action: CDK Inhibition and Apoptosis Induction

Meriolin 8 exerts its anticancer effects primarily by inhibiting CDKs, a family of serine/threonine kinases essential for cell cycle progression and transcriptional elongation. Structural studies of related meriolins (e.g., Meriolin 3) reveal binding to the ATP pocket of CDK2/cyclin A, disrupting kinase activity . Meriolin 8 is specifically noted as an inhibitor of CDK9, a kinase critical for RNA polymerase II phosphorylation and transcriptional regulation . By blocking CDK9, Meriolin 8 suppresses the phosphorylation of RNA polymerase II at Ser2, leading to transcriptional arrest and downregulation of survival factors like Mcl-1 .

In addition, Meriolin 8 induces mitochondrial apoptosis by triggering cytochrome c release and caspase activation. Studies on other meriolins demonstrate rapid apoptosis induction (within 2–3 hours) in leukemia and lymphoma cells, independent of death receptor signaling . This dual mechanism—cell cycle arrest and apoptosis—positions Meriolin 8 as a multifunctional antineoplastic agent.

Therapeutic Implications and Future Directions

Meriolin 8’s ability to target CDK9 and disrupt transcription presents a strategic advantage in oncology, particularly against cancers reliant on continuous survival signals (e.g., Mcl-1-dependent malignancies). Its hybrid structure may also circumvent resistance mechanisms seen with single-target kinase inhibitors. Future research should prioritize:

  • Pharmacokinetic Optimization: Enhancing bioavailability and reducing off-target effects through structural tweaks.

  • Combination Therapies: Pairing Meriolin 8 with BH3 mimetics or chemotherapeutics to exploit synthetic lethality.

  • Clinical Validation: Initiating Phase I trials to assess safety and efficacy in hematologic and solid tumors.

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